molecular formula C13H21NO B8316901 1-(4-Butoxyphenyl)-1-propylamine

1-(4-Butoxyphenyl)-1-propylamine

Cat. No.: B8316901
M. Wt: 207.31 g/mol
InChI Key: FBJSIMLFYMKAMB-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-1-propylamine is a primary amine compound characterized by a propylamine backbone substituted with a 4-butoxyphenyl group at the terminal amine. The butoxy group (–OC₄H₉) introduces hydrophobicity and electron-donating effects, which influence its physicochemical properties, such as solubility, basicity, and reactivity. Applications of structurally similar amines include their use in polymer functionalization (), chromatography (), and semiconductor defect passivation (), though specific applications of this compound require further exploration.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-butoxyphenyl)propan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-10-15-12-8-6-11(7-9-12)13(14)4-2/h6-9,13H,3-5,10,14H2,1-2H3

InChI Key

FBJSIMLFYMKAMB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-(4-Butoxyphenyl)-1-propylamine, differing primarily in substituent groups or backbone configuration:

Compound Name Substituent/Backbone Variation Key Properties/Effects Reference
1-(4-Methoxyphenyl)propan-2-amine Methoxy (–OCH₃) group; amine at C2 Higher basicity (pKₐ ~7–8) due to electron-donating methoxy group; altered stereochemistry
1-(4-Sec-butylphenyl)propan-1-amine Sec-butyl (–OC(CH₂CH₃)₂) group Increased steric hindrance; reduced solubility in polar solvents
3-(4-Bromophenyl)-N,N-dimethyl-... Bromophenyl (–C₆H₄Br) group; tertiary amine Enhanced electron-withdrawing effect; lower basicity compared to primary amines
N-[(2S)-3-(4-Butoxyphenyl)-...] Butoxyphenyl group in peptide backbone Improved lipid solubility for membrane interaction; used in bioactive derivatives

Key Observations :

  • Alkoxy Chain Length : Longer alkoxy chains (e.g., pentyloxy, hexyloxy in ) increase hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer permeability. Butoxy (C4) offers a balance between hydrophobicity and steric effects.
  • Amine Type: Primary amines (e.g., 1-propylamine, ) exhibit higher reactivity in nucleophilic reactions compared to tertiary amines (e.g., 3-(dimethylamino)-1-propylamine, ). This impacts applications in polymer grafting () and defect passivation ().
  • Electron Effects : Electron-donating groups (e.g., methoxy) increase amine basicity, while electron-withdrawing groups (e.g., bromophenyl) decrease it, altering interaction with acids or metal surfaces .
Physicochemical Properties
  • Basicity: The pKb of 1-propylamine derivatives correlates with substituent electronic effects. For example: 1-Propylamine: pKb ~3.5–6.4 (varies with alkyl chain length, ). 3-(Dimethylamino)-1-propylamine: Tertiary amine with pKb ~9–10, less basic than primary analogs (). this compound (predicted): The butoxy group’s electron-donating nature may lower pKb slightly compared to unsubstituted 1-propylamine.
  • Solubility : Butoxyphenyl substitution reduces water solubility but enhances compatibility with organic solvents and polymers, as seen in poly(ether ketone cardo) membranes ().

Table 1: Substituent Effects on Amine Properties
Substituent Chain Length/Type Basicity (pKb) Solubility (H₂O) Key Applications
–OCH₃ (methoxy) Short, polar ~7–8 Moderate Bioactive derivatives
–OC₄H₉ (butoxy) Medium, hydrophobic ~6–7 (pred.) Low Polymer membranes
–C₆H₄Br (bromophenyl) Aromatic, bulky ~8–9 Very low Semiconductor doping
–N(CH₃)₂ (tertiary) N/A ~9–10 Moderate Fuel cell membranes

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